molecular formula C17H13BrClNO2 B287993 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Cat. No. B287993
M. Wt: 378.6 g/mol
InChI Key: BUMNZRXLKXQECY-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor selectively binds to the bromodomain of this compound, which is a member of the bromodomain and extraterminal (BET) family of proteins. This binding prevents the interaction between this compound and acetylated histones, leading to the inhibition of transcription of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have significant biochemical and physiological effects on cancer cells, inflammation, and cardiovascular diseases. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the expression of pro-inflammatory cytokines, and improve cardiac function by reducing myocardial infarction size.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in lab experiments include its selectivity towards this compound, its ability to inhibit the transcription of oncogenes and pro-inflammatory genes, and its potential therapeutic applications in various diseases. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity and off-target effects, which require further investigation.

Future Directions

There are several future directions for the research and development of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor. One of the directions is to optimize the synthesis method of this compound inhibitor to increase its yield and purity. Another direction is to investigate the potential therapeutic applications of this compound inhibitor in other diseases such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more selective and potent this compound inhibitors with fewer off-target effects is another potential future direction.

Synthesis Methods

The synthesis of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor involves a multi-step process that includes the reaction of 4-bromo-2-cycloheptenone with 4-chlorophenylacetic acid, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to have anti-proliferative effects on cancer cells by inhibiting the interaction between this compound and acetylated histones, leading to the downregulation of oncogenes. It also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. In addition, this compound inhibitor has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

Molecular Formula

C17H13BrClNO2

Molecular Weight

378.6 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrClNO2/c1-20-15-8-5-12(18)10-14(17(15)22)16(21)9-4-11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)/b9-4+

InChI Key

BUMNZRXLKXQECY-RUDMXATFSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.